An In-Depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-07-1), a halogenated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of fluorine, iodine, and methyl groups on the indazole scaffold imparts unique reactivity and desirable pharmacokinetic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] This document delves into the compound's structure, physicochemical characteristics, spectral properties, and reactivity. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside a discussion of its applications, particularly in the development of targeted therapies in oncology and neuropharmacology.[2][3] Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of 4-Fluoro-3-iodo-1-methyl-1H-indazole
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of a molecule's pharmacological profile. 4-Fluoro-3-iodo-1-methyl-1H-indazole has emerged as a particularly valuable building block due to the synergistic effects of its substituents.
The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity to target proteins. The iodine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce molecular diversity. The methyl group at the 1-position protects the indazole nitrogen, preventing unwanted side reactions and influencing the molecule's overall conformation. Collectively, these features make 4-Fluoro-3-iodo-1-methyl-1H-indazole a highly sought-after intermediate for the synthesis of complex drug candidates with improved efficacy and pharmacokinetic properties.[2]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of 4-Fluoro-3-iodo-1-methyl-1H-indazole is essential for its effective use in synthesis and analysis.
General Properties
The general properties of 4-Fluoro-3-iodo-1-methyl-1H-indazole are summarized in the table below. The compound is typically a white to off-white solid and should be stored under refrigeration and protected from light to ensure its stability.[4][5]
| Property | Value | Source |
| CAS Number | 1257535-07-1 | [3] |
| Molecular Formula | C₈H₆FIN₂ | [2] |
| Molecular Weight | 276.05 g/mol | [2] |
| Appearance | White to off-white solid | [4][5] |
| Storage Conditions | 2-8°C, protect from light | [4][5] |
Predicted and Comparative Physical Properties
| Property | Predicted/Comparative Value | Rationale/Reference |
| Melting Point | Approx. 130-135 °C | Based on the melting point of 4-Fluoro-1H-indazole (130-134 °C).[6] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water. | General solubility trends for substituted indazoles. |
Spectral Data Interpretation
While specific experimental spectra for 4-Fluoro-3-iodo-1-methyl-1H-indazole are not publicly available, a predicted spectral analysis based on the known effects of its functional groups on the indazole core is provided below. This serves as a guide for researchers in confirming the identity and purity of the compound.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The fluorine atom at C4 will cause characteristic splitting patterns for the adjacent aromatic protons.
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Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons at C5, C6, and C7. The proton at C5 will likely appear as a doublet of doublets due to coupling with the C6 proton and the C4 fluorine. The C7 proton may appear as a doublet, and the C6 proton as a triplet or multiplet.
-
N-Methyl Region (δ ~4.0 ppm): A singlet corresponding to the three protons of the methyl group.
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine and iodine will exhibit characteristic chemical shifts.
-
Aromatic Region (δ 110-150 ppm): Signals for the eight carbon atoms of the indazole ring. The carbon at C4, directly attached to the fluorine, will show a large one-bond C-F coupling constant. The carbon at C3, bonded to iodine, will be significantly shielded.
-
N-Methyl Carbon (δ ~30-35 ppm): A single peak for the methyl carbon.
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the exact mass of C₈H₆FIN₂.
-
Isotopic Pattern: The presence of iodine (127I) will result in a monoisotopic molecular ion peak.
Synthesis and Reactivity
The synthesis of 4-Fluoro-3-iodo-1-methyl-1H-indazole can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of the indazole scaffold.
Proposed Synthetic Pathway
A plausible and efficient synthetic route starts from commercially available 4-fluoro-1H-indazole. The key steps involve N-methylation followed by regioselective iodination.
Caption: Proposed synthetic pathway for 4-Fluoro-3-iodo-1-methyl-1H-indazole.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for the N-methylation and iodination of indazoles and should be optimized for specific laboratory conditions.
Step 1: N-Methylation of 4-Fluoro-1H-indazole
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To a solution of 4-fluoro-1H-indazole in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-methyl-1H-indazole.
Step 2: Regioselective Iodination of 4-Fluoro-1-methyl-1H-indazole
-
Dissolve 4-fluoro-1-methyl-1H-indazole in a suitable solvent such as acetonitrile or DMF.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-fluoro-3-iodo-1-methyl-1H-indazole.
Reactivity and Synthetic Utility
The C3-iodo substituent in 4-fluoro-3-iodo-1-methyl-1H-indazole makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at this position, providing a powerful tool for generating libraries of diverse compounds for drug screening.
Caption: Key cross-coupling reactions utilizing 4-Fluoro-3-iodo-1-methyl-1H-indazole.
The electron-withdrawing nature of the fluorine atom at the 4-position can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to oxidative addition in the catalytic cycle.
Applications in Drug Discovery and Development
4-Fluoro-3-iodo-1-methyl-1H-indazole is primarily utilized as a key intermediate in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in disease.
-
Oncology: The indazole scaffold is a common feature in many kinase inhibitors. This building block can be used to synthesize potent and selective inhibitors of kinases involved in cancer cell proliferation and survival.[3]
-
Neuropharmacology: Substituted indazoles have shown activity against various central nervous system targets. The unique electronic properties of this compound make it a valuable precursor for the development of novel treatments for neurological and psychiatric disorders.[1]
-
Other Therapeutic Areas: The versatility of the indazole core and the ability to readily functionalize it via the iodo group make this compound applicable to a wide range of other therapeutic areas, including inflammatory diseases and infectious agents.
Safety, Handling, and Stability
As with any chemical reagent, proper safety precautions should be observed when handling 4-Fluoro-3-iodo-1-methyl-1H-indazole.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it should be handled with care in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Stability and Storage
4-Fluoro-3-iodo-1-methyl-1H-indazole is a stable solid under recommended storage conditions (2-8°C, protected from light).[4][5] Prolonged exposure to high temperatures or light may lead to degradation. It is advisable to store the compound under an inert atmosphere to prevent potential long-term decomposition.
Conclusion
4-Fluoro-3-iodo-1-methyl-1H-indazole is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of substituents provides a versatile platform for the synthesis of complex and diverse molecular architectures. The fluorine atom enhances metabolic stability, while the iodo group serves as a key handle for cross-coupling reactions, and the N-methyl group ensures regiochemical control and prevents unwanted side reactions. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and its applications, underscoring its importance for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2974. [Link]
-
PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved January 7, 2026, from [Link]
-
LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved January 7, 2026, from [Link]
-
RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4531-4535. [Link]
-
NIH. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PubMed Central. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
RSC Publishing. (n.d.). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. Analyst, 140(12), 4083-4091. [Link]
-
ResearchGate. (2020). Thermal degradation of azobenzene dyes. Retrieved January 7, 2026, from [Link]
-
Environment Conservation Journal. (n.d.). Thermal degradation of volatile organic compounds in edible oils: A comprehensive HPLC analysis across varieties and heating durations. Retrieved January 7, 2026, from [Link]
-
PubMed. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
PubMed. (2014). Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. Environmental Science & Technology, 48(24), 14350-14358. [Link]
Sources
- 1. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 5. 4-FLUORO-3-IODO-1-METHYL-1H-INDAZOLE | 1257535-07-1 [m.chemicalbook.com]
- 6. ossila.com [ossila.com]
